[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride [2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2191401-18-8
VCID: VC6739317
InChI: InChI=1S/C6H11N3.2ClH/c1-6-2-4-8-9(6)5-3-7;;/h2,4H,3,5,7H2,1H3;2*1H
SMILES: CC1=CC=NN1CCN.Cl.Cl
Molecular Formula: C6H13Cl2N3
Molecular Weight: 198.09

[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride

CAS No.: 2191401-18-8

Cat. No.: VC6739317

Molecular Formula: C6H13Cl2N3

Molecular Weight: 198.09

* For research use only. Not for human or veterinary use.

[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride - 2191401-18-8

Specification

CAS No. 2191401-18-8
Molecular Formula C6H13Cl2N3
Molecular Weight 198.09
IUPAC Name 2-(5-methylpyrazol-1-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C6H11N3.2ClH/c1-6-2-4-8-9(6)5-3-7;;/h2,4H,3,5,7H2,1H3;2*1H
Standard InChI Key ZEPBMQMCHFRATA-UHFFFAOYSA-N
SMILES CC1=CC=NN1CCN.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

[2-(5-Methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride consists of a pyrazole ring substituted with a methyl group at position 5, connected via an ethylamine chain protonated with two hydrochloride groups. The IUPAC name is 2-(5-methyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride, with the molecular formula C₆H₁₃Cl₂N₃ and a molecular weight of 206.11 g/mol . The free base form (C₆H₁₁N₃) has a molecular weight of 125.17 g/mol .

Structural Characterization

Key spectral data includes:

  • SMILES: Cl.Cl.NCCc1n[nH]c(c1)C

  • InChIKey: PWGUGJCHHQGZGX-UHFFFAOYSA-N (free base)

  • X-ray Crystallography: While crystallographic data for the dihydrochloride salt remains unpublished, analogous pyrazole-ethylamine structures show planar pyrazole rings with dihedral angles <5° relative to the ethylamine chain .

Physicochemical Parameters

Experimental and computed properties include:

PropertyValueMethod/Source
Melting Point192–195°C (decomp.)Estimated via analogy
Water Solubility>100 mg/mL (25°C)PubChem Predicted
logP (Partition Coeff.)0.89 (free base)XLogP3
pKa9.2 (amine), 3.1 (pyrazole N-H)MarvinSketch Calculation

The dihydrochloride salt enhances aqueous solubility (>10-fold vs. free base) while maintaining stability under ambient conditions .

Synthetic Methodologies

Primary Synthesis Route

The free base precursor 2-(5-methyl-1H-pyrazol-1-yl)ethylamine is typically synthesized via a Masamune-Claisen condensation followed by hydrazine cyclization :

Step 1: Boc-protected β-alanine reacts with methyl acetoacetate to form tert-butyl 3-oxopentanoate.
Boc-β-alanine+CH3COCH2COOCH3tert-butyl 3-oxopentanoate\text{Boc-β-alanine} + \text{CH}_3\text{COCH}_2\text{COOCH}_3 \rightarrow \text{tert-butyl 3-oxopentanoate}

Step 2: Condensation with methylhydrazine generates the pyrazole ring:
3-oxopentanoate+CH3NHNH2tert-butyl 2-(5-methyl-1H-pyrazol-3-yl)ethylcarbamate\text{3-oxopentanoate} + \text{CH}_3\text{NHNH}_2 \rightarrow \text{tert-butyl 2-(5-methyl-1H-pyrazol-3-yl)ethylcarbamate}

Step 3: Acidolytic deprotection (HCl/EtOAc) yields the free amine, which is subsequently treated with HCl gas to form the dihydrochloride salt :
Boc-protected intermediateHCl[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride\text{Boc-protected intermediate} \xrightarrow{\text{HCl}} \text{[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride}

Alternative Pathways

Patent IL238044A describes a related approach using 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile intermediates, where palladium-catalyzed coupling introduces the ethylamine moiety . This method achieves 68–72% yields but requires specialized catalysts (Pd(PPh₃)₄) .

Biological Activity and Applications

Histamine Receptor Modulation

Structural analogs demonstrate affinity for histamine H₃/H₄ receptors (Kᵢ = 120–450 nM) . The ethylamine chain mimics histamine’s primary pharmacophore, while the pyrazole ring enhances metabolic stability versus imidazole-based drugs .

Kinase Inhibition

Molecular docking studies predict strong binding (ΔG = −9.2 kcal/mol) to JAK2 kinase’s ATP pocket, suggesting potential in myeloproliferative disorders . In vitro testing remains pending.

Agricultural Applications

Quaternary ammonium derivatives show 82% efficacy against Phytophthora infestans at 50 ppm, outperforming commercial fungicides .

Pharmacological Profile

ADME Properties

  • Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (high intestinal absorption)

  • Metabolism: CYP3A4/2D6 substrate; t₁/₂ = 2.3 h (human liver microsomes)

  • Excretion: 78% renal (unchanged)

Toxicity Data

AssayResult
Ames TestNegative (≤1.2 rev/μg)
hERG InhibitionIC₅₀ = 18 μM
LD₅₀ (Mouse, oral)1,250 mg/kg

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